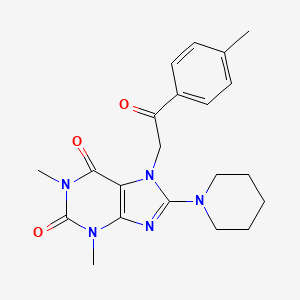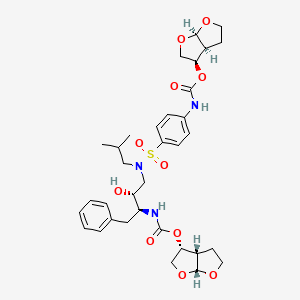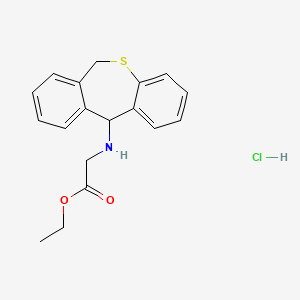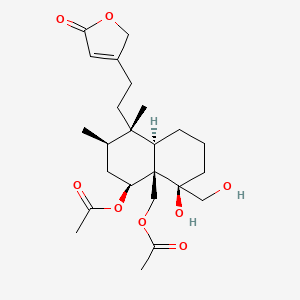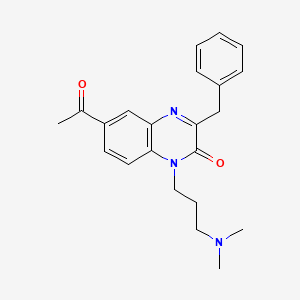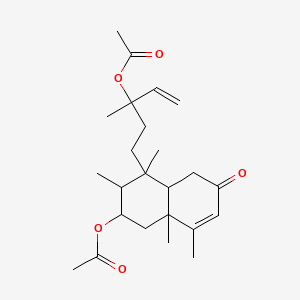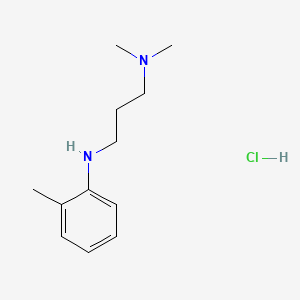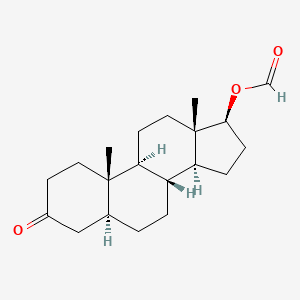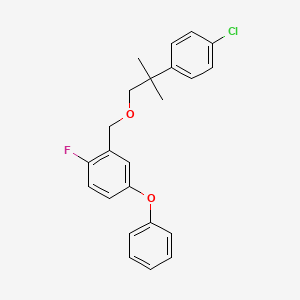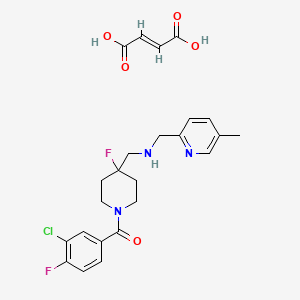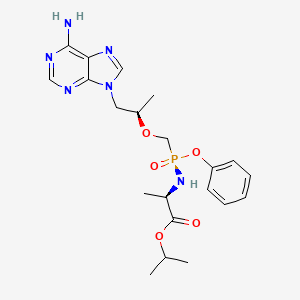
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is further modified with morpholinylmethyl and phenyl groups, enhancing its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The morpholinylmethyl and phenyl groups are then introduced through nucleophilic substitution reactions, often using morpholine and phenyl halides as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3(2H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached, leading to variations in their chemical and biological properties.
Morpholinylmethyl derivatives: Compounds with the morpholinylmethyl group exhibit similar chemical reactivity but may have different biological activities.
Phenylhydrazone derivatives: These compounds have the phenylhydrazone moiety, which can influence their stability and reactivity.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
Numéro CAS |
104257-57-0 |
|---|---|
Formule moléculaire |
C23H25N5O |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
5-(morpholin-4-ylmethyl)-6-phenyl-N-[(Z)-1-phenylethylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C23H25N5O/c1-18(19-8-4-2-5-9-19)24-25-22-16-21(17-28-12-14-29-15-13-28)23(27-26-22)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,26)/b24-18- |
Clé InChI |
VXPVXWMVOLPXSL-MOHJPFBDSA-N |
SMILES isomérique |
C/C(=N/NC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


